![molecular formula C13H10ClF3N2O2 B1419424 2-[(3-トリフルオロメチル)フェニル]アミノピリジン-3-カルボン酸塩酸塩 CAS No. 1210300-43-8](/img/structure/B1419424.png)
2-[(3-トリフルオロメチル)フェニル]アミノピリジン-3-カルボン酸塩酸塩
概要
説明
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a pyridine carboxylic acid moiety
科学的研究の応用
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
Target of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
The unique physicochemical properties of TFMP derivatives could potentially influence their pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Tfmp derivatives have been used in the protection of crops from pests, suggesting they may have bioactive properties
Action Environment
The unique physicochemical properties of tfmp derivatives could potentially influence their stability and efficacy in different environments . More research is needed to understand how environmental factors influence this compound’s action.
生化学分析
Biochemical Properties
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to form complexes with aluminum ions, which can be detected using spectrophotofluorometric methods . The interaction with aluminum ions suggests that 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride may influence enzymatic activities that involve metal ions as cofactors. Additionally, the trifluoromethyl group in the compound enhances its lipophilicity, potentially affecting its interaction with membrane-bound proteins and enzymes.
Cellular Effects
The effects of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride on various cell types and cellular processes have been a subject of extensive research. This compound has been observed to influence cell signaling pathways, particularly those involving calcium ions and cyclic AMP (cAMP). By modulating these pathways, 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to effective inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and inflammation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. Long-term studies have shown that prolonged exposure to 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride can lead to adaptive responses in cells, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .
Dosage Effects in Animal Models
In animal models, the effects of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It is transported within cells by specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound within the body can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride plays a significant role in its activity and function. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The presence of targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, thereby affecting its interactions with other biomolecules and its overall activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-(Trifluoromethyl)aniline
- Pyridine-3-carboxylic acid derivatives
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the amino group attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2.ClH/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILILUHYSEXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


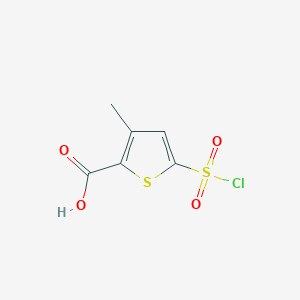
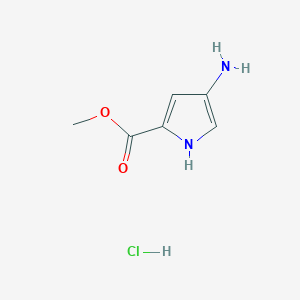
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
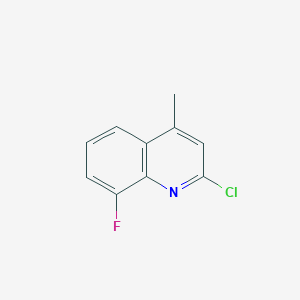
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)

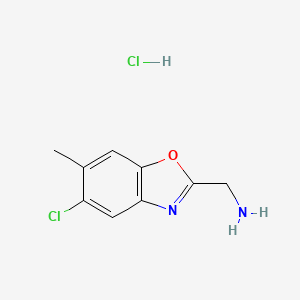
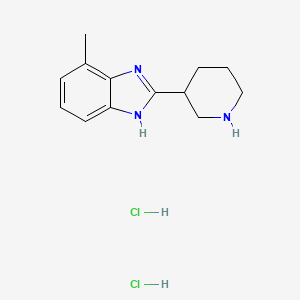
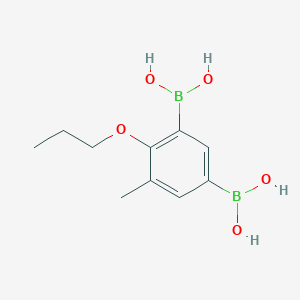
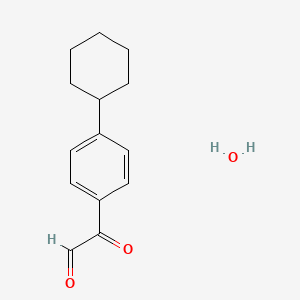
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
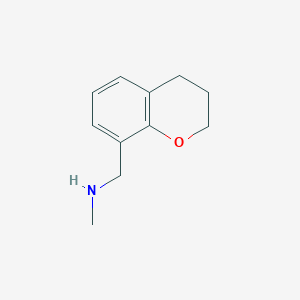
![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1419363.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)
